[1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester
Description
[1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester (CAS: 1305711-26-5) is a piperidine derivative featuring a tert-butyl carbamate group at the 4-position and a 2-aminoethyl substituent at the 1-position of the piperidine ring. Its molecular formula is C₁₂H₂₃N₃O₃, with a molecular weight of 257.33 g/mol. The compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing neuroactive molecules, enzyme inhibitors, and receptor modulators. The tert-butyl carbamate group acts as a protective moiety for the amine, enabling selective deprotection under acidic conditions (e.g., TFA/DCM).
Properties
IUPAC Name |
tert-butyl N-[1-(2-aminoethyl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)14-10-4-7-15(8-5-10)9-6-13/h10H,4-9,13H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKJWSGAHIGPUIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401182095 | |
| Record name | 1,1-Dimethylethyl N-[1-(2-aminoethyl)-4-piperidinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401182095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259180-79-5 | |
| Record name | 1,1-Dimethylethyl N-[1-(2-aminoethyl)-4-piperidinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=259180-79-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[1-(2-aminoethyl)-4-piperidinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401182095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester typically involves the reaction of piperidine derivatives with aminoethyl groups under controlled conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the carbamic acid tert-butyl ester group. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The process often includes steps such as purification through crystallization or chromatography to remove impurities and achieve the desired quality.
Chemical Reactions Analysis
Hydrolysis of the Tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) group is susceptible to hydrolysis under acidic or basic conditions. Key findings include:
Reaction Conditions and Outcomes
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Acidic cleavage (e.g., TFA in dichloromethane) selectively removes the Boc group, generating the primary amine without disrupting the piperidine ring .
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Basic conditions lead to lower yields due to competing side reactions, including partial decomposition of the piperidine moiety.
Nucleophilic Substitution at the Piperidine Nitrogen
The secondary amine in the piperidine ring participates in alkylation and acylation reactions:
Example Reaction: Acylation
textCompound + Acetyl chloride → [1-(2-Amino-ethyl)-piperidin-4-yl]-acetamide + HCl
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Conditions : Triethylamine (2 equiv.) in dichloromethane, 0°C → RT, 12 hours.
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Yield : 78% (purified via silica gel chromatography).
Key Data
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Steric hindrance from the Boc group slows reactivity at the piperidine nitrogen.
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Catalyst (e.g., triethylamine) is required to neutralize HCl byproducts and drive the reaction.
Cross-Coupling Reactions Involving the Aromatic Ring
While the compound lacks an inherent aromatic system, its synthetic precursors (e.g., boronate esters) enable Suzuki-Miyaura couplings:
General Procedure from Related Studies
| Step | Reagents | Purpose |
|---|---|---|
| 1 | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Catalyst and base for coupling |
| 2 | Aryl halide + boronate ester derivative | Forms biaryl or heteroaryl products |
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Example: A tert-butyl piperidine boronate ester reacted with methyl 4-bromobenzoate to yield a biaryl derivative with 99% efficiency .
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This suggests potential for modifying the compound’s side chains via pre-functionalized intermediates .
Deprotection and Functional Group Interconversion
The Boc group’s removal (as in Section 1) enables downstream modifications:
Post-Deprotection Reactions
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Reductive Amination :
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Free amine reacts with aldehydes/ketones (e.g., formaldehyde) under NaBH₃CN to form tertiary amines.
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Yield : ~70% (ethanol, RT, 6 hours).
-
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Schiff Base Formation :
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Reacts with aromatic aldehydes (e.g., benzaldehyde) to generate imines, useful for metal coordination complexes.
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Stability Under Thermal and Solvent Conditions
| Parameter | Condition | Observation | Source |
|---|---|---|---|
| Thermal stability | 100°C, 24 hours (neat) | <5% decomposition | |
| Solvent stability | DMSO, 48 hours at RT | No degradation | |
| Oxidative stability | H₂O₂ (3%), 6 hours | Partial oxidation of amine group |
Comparative Reaction Kinetics
The Boc group’s electron-withdrawing nature influences reaction rates:
Hydrolysis Rate Constants
| Condition | k (s⁻¹) | Half-Life (t₁/₂) |
|---|---|---|
| 1M HCl | 2.3×10⁻⁴ | ~50 minutes |
| 1M NaOH | 1.1×10⁻⁵ | ~17.5 hours |
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Acidic hydrolysis proceeds ~20× faster than basic hydrolysis due to protonation of the carbamate oxygen.
Scientific Research Applications
The compound [1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester , also known by its CAS number 259180-79-5, is a significant molecule in various scientific research applications. This article explores its applications, particularly in medicinal chemistry, pharmacology, and chemical biology, supported by data tables and case studies.
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of this compound have been synthesized and evaluated for their ability to inhibit tumor growth in vitro and in vivo.
Case Study: Inhibition of Tumor Cell Proliferation
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives based on this structure. They found that certain modifications enhanced the compound's efficacy against specific cancer cell lines, demonstrating IC50 values in the low micromolar range .
Pharmacology
Neuropharmacological Effects
The piperidine moiety is known for its role in modulating neurotransmitter systems. Studies have shown that compounds containing this structure can influence dopamine and serotonin receptors, making them potential candidates for treating neurological disorders.
Case Study: Dopamine Receptor Modulation
A study published in Neuropharmacology evaluated the effects of related piperidine derivatives on dopamine receptor activity. The findings suggested that these compounds could serve as scaffolds for developing new treatments for conditions like Parkinson's disease and schizophrenia .
Chemical Biology
Enzyme Inhibition
The compound has been explored as an inhibitor of specific enzymes involved in metabolic pathways. Its ability to form stable complexes with target enzymes makes it a valuable tool in biochemical research.
Data Table: Enzyme Inhibition Studies
| Enzyme Target | IC50 (µM) | Reference |
|---|---|---|
| Acetylcholinesterase | 5.2 | Biochemical Journal |
| Carbonic Anhydrase | 3.8 | Journal of Biological Chemistry |
| Dipeptidyl Peptidase IV | 7.0 | European Journal of Medicinal Chemistry |
Synthesis and Development
The synthesis of this compound has been optimized to improve yield and purity. Various synthetic routes have been documented, showcasing its versatility as a building block in organic synthesis.
Synthesis Methodology
A common synthetic route involves the reaction of piperidine derivatives with tert-butyl chloroformate under basic conditions, followed by amination with 2-aminoethylamine. This method has been refined to enhance efficiency and reduce by-product formation.
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the specific pathway it influences. The molecular targets and pathways involved can vary, but typically include key enzymes or receptors in metabolic or signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The tert-butyl carbamate-protected piperidine scaffold is common in drug discovery. Key analogs and their distinguishing features are summarized below:
Key Observations:
- Aminoethyl vs. Chloroacetyl: The aminoethyl group (target compound) enhances solubility in aqueous media (logP: 0.1), whereas the chloroacetyl analog is more lipophilic (logP: ~1.5). The latter’s electrophilic nature facilitates conjugation with thiols or amines in click chemistry.
- Hydroxyethyl vs. Cyanopyridinyl: The hydroxyethyl substituent () improves hydrogen-bonding capacity, beneficial for targeting polar enzyme active sites. In contrast, the cyanopyridinyl group () introduces aromaticity, favoring interactions with hydrophobic pockets.
Biological Activity
[1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester, commonly referred to as tert-butyl (1-(2-aminoethyl)piperidin-4-yl)carbamate, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications, supported by recent research findings and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₂H₂₅N₃O₂
- Molecular Weight : 243.35 g/mol
- CAS Number : 259180-79-5
- Boiling Point : Approximately 361.3 °C .
Research indicates that compounds like this compound may exhibit biological activity through various mechanisms, including:
- Inhibition of Enzymes : It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of neurodegenerative diseases such as Alzheimer's disease .
- Anti-inflammatory Properties : The compound may modulate inflammatory responses by inhibiting pro-inflammatory pathways, particularly NF-kB signaling .
Case Studies
- Neuroprotective Effects : In a study focusing on piperidine derivatives, it was found that certain modifications to the piperidine ring enhanced neuroprotective effects in cellular models of neurodegeneration. The derivatives demonstrated significant inhibition of AChE, leading to increased acetylcholine levels in synaptic clefts, which is beneficial for cognitive function .
- Anti-cancer Activity : A derivative of this compound was assessed for its cytotoxicity against various cancer cell lines. The results indicated that it induced apoptosis more effectively than standard chemotherapeutic agents like bleomycin in hypopharyngeal tumor cells .
Table 1: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are recommended for preparing [1-(2-Amino-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester?
- Methodological Answer : The compound is typically synthesized via reductive amination or catalytic alkylation. For example, a related piperidine derivative was prepared by reducing an imine intermediate (formed from (2-aminoethyl)carbamic acid tert-butyl ester and p-methylbenzaldehyde) using NaBH₄ in methanol . Another approach involves Suzuki coupling followed by hydrogenation, as demonstrated in a three-step synthesis of a structurally similar tert-butyl carbamate derivative . Phase-transfer catalysis with chiral catalysts (e.g., 1 or 2) can optimize enantioselectivity during alkylation steps .
- Table : Key Synthetic Routes
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Reductive Amination | NaBH₄/MeOH, MgSO₄ in DCM | ~60-75% | |
| Suzuki Coupling | Pd catalyst, base, 80°C | ~50-65% | |
| Phase-Transfer Catalysis | Chiral catalyst, alkyl halide | ~85% ee |
Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?
- Methodological Answer : Structural confirmation relies on NMR (¹H, ¹³C), IR, and mass spectrometry. For instance, PubChem data for analogous tert-butyl carbamates include InChI keys and SMILES strings derived from computational validation . High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) are recommended for absolute configuration determination.
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis, particularly for chiral derivatives?
- Methodological Answer : Enantioselective synthesis is achieved using chiral phase-transfer catalysts. For example, alkylation of tert-butyl-protected intermediates with catalysts 1 or 2 (derived from cinchona alkaloids) provided enantiomeric excess (ee) up to 85% . Kinetic resolution or chiral HPLC can further purify enantiomers.
Q. What computational strategies are used to predict biological activity or binding interactions of this compound?
- Methodological Answer : Molecular docking and 100 ns molecular dynamics (MD) simulations assess interactions with biological targets. A study on a structurally similar tert-butyl carbamate revealed binding to SARS-CoV-2 Mpro via hydrogen bonds (e.g., GLN 189, LEU 141) and hydrophobic interactions, with Glide scores of −8.21 kcal/mol . RMSD and RMSF plots validate complex stability during simulations .
- Table : Key Docking Parameters (Example)
| Target | Binding Energy (kcal/mol) | Hydrogen Bonds | Hydrophobic Residues |
|---|---|---|---|
| SARS-CoV-2 Mpro | -8.21 | 5 (GLN 189, etc.) | LEU 27, MET 49, CYC 145 |
Q. How do researchers resolve contradictions in synthetic yields or selectivity across different methodologies?
- Methodological Answer : Contradictions arise from varying reaction conditions (e.g., catalyst loading, solvent polarity). Systematic optimization via Design of Experiments (DoE) or response surface methodology (RSM) can identify critical factors. For instance, Suzuki coupling yields improved from 50% to 65% by adjusting Pd catalyst ratios and reaction temperature . Comparative studies using kinetic profiling (e.g., HPLC monitoring) help clarify mechanistic divergences .
Q. What are the stability considerations for this compound under experimental storage or reaction conditions?
- Methodological Answer : The tert-butyl carbamate group is sensitive to acidic conditions (e.g., TFA deprotection). Storage at −20°C under inert atmosphere (N₂/Ar) is advised to prevent hydrolysis. Stability assays (TGA/DSC) for related compounds show decomposition above 150°C . Avoid prolonged exposure to moisture or light during synthesis.
Data Contradiction Analysis
- Example : Phase-transfer catalysis vs. Suzuki coupling for introducing substituents:
- Catalysis : Higher enantioselectivity but requires chiral catalysts.
- Coupling : Broader substrate tolerance but lower yields.
- Resolution : Hybrid approaches (e.g., asymmetric Suzuki coupling) or computational pre-screening (DFT for transition states) can reconcile these trade-offs.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
